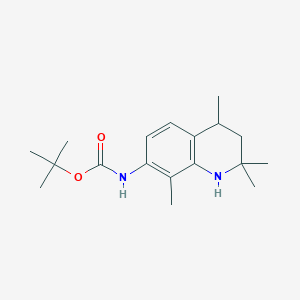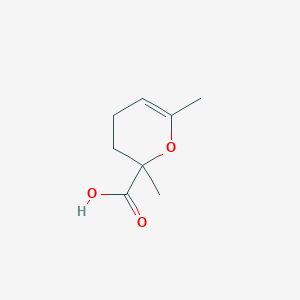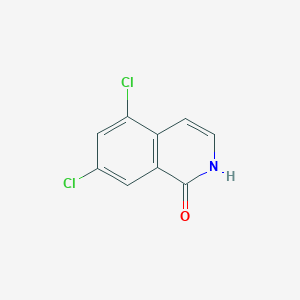![molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5](/img/structure/B175554.png)
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Vue d'ensemble
Description
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the linear formula C13H10N2O . It has a molecular weight of 210.237 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is represented by the linear formula C13H10N2O . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one are not fully detailed in the search results. The compound has a molecular weight of 210.237 .Applications De Recherche Scientifique
Anticholinergic Activity
The compound “5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” has been found to have anticholinergic activity . Derivatives of this compound were prepared starting from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . These derivatives showed a high activity on ulcers .
Anti-cancer and Apoptosis Inducing Agents
A series of structural derivatives of “5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” has been synthesized and evaluated for anti-proliferative activity against five human cancer cell lines . One of these derivatives, Compound 9a, exhibited potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM .
Synthesis of 1,5-Benzodiazepines
The compound “5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one” has been used in the synthesis of 1,5-benzodiazepines . Aromatic o-diamines reacted with ketones efficiently to produce 1,5-benzodiazepines in good to excellent yields by condensation–cyclization reaction .
Synthesis of Benzimidazoles
Using aldehydes as substrates, mono- or disubstituted benzimidazoles were obtained as the final products . This shows the versatility of “5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one” in the synthesis of different types of compounds .
Industrial Applications
The outstanding performance of 1,5-benzodiazepines in pharmacological activity, organic synthesis, and industrial applications has stimulated the design of practical strategies for the construction of 1,5-benzodiazepine skeleton .
Biological Properties
The simple synthetic preparation and their biological properties make these dibenzodiazepinone-triazole scaffolds promising new entities for the development of cancer therapeutics .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with muscarinic receptors .
Mode of Action
It’s structurally similar compounds have been reported to inhibit tumor cell proliferation through apoptosis induction .
Biochemical Pathways
It has been reported that structurally similar compounds can affect the mitochondrial membrane potential (δψm) and raise the levels of reactive oxygen species (ros) .
Result of Action
The compound has been reported to exhibit potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM . It has been shown to arrest both lung (A549) and breast (MDAMB-231) cancer cell lines in the G2/M phase of the cell cycle in a dose-dependent manner .
Propriétés
IUPAC Name |
5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFXAAMMFTLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206884 | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665901 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
CAS RN |
5814-41-5 | |
| Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)



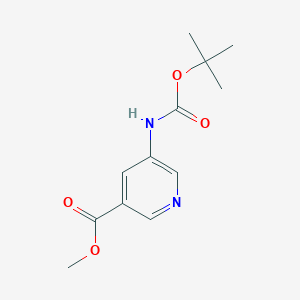

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

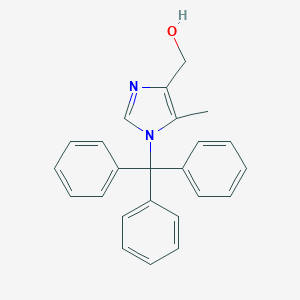
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
